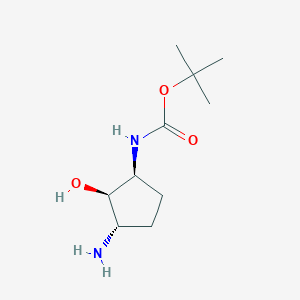
tert-butyl ((1S,2R,3S)-3-amino-2-hydroxycyclopentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((1S,2R,3S)-3-amino-2-hydroxycyclopentyl)carbamate: is a complex organic compound characterized by its unique structural features, including a tert-butyl group, an amino group, a hydroxyl group, and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1S,2R,3S)-3-amino-2-hydroxycyclopentyl)carbamate typically involves multiple steps, starting with the preparation of the cyclopentyl core. One common approach is the cyclization of a suitable precursor, followed by the introduction of the amino and hydroxyl groups through selective functionalization reactions. The tert-butyl carbamate group is then added using reagents such as di-tert-butyl dicarbonate (Boc2O) under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using flow chemistry techniques to enhance efficiency and scalability. Flow reactors can provide better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or chromium(VI) compounds can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Introduction of new substituents at specific positions on the cyclopentyl ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a tool in biochemical studies to investigate enzyme-substrate interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl ((1S,2R,3S)-3-amino-2-hydroxycyclopentyl)carbamate exerts its effects depends on its molecular targets and pathways. For example, in biochemical studies, it may interact with specific enzymes, altering their activity and leading to downstream effects. The exact mechanism would vary based on the context of its application.
Comparison with Similar Compounds
Tert-butyl cyclopentylamine: Similar structure but lacks the hydroxyl group.
Cyclopentylamine derivatives: Various analogs with different substituents on the cyclopentyl ring.
Uniqueness: Tert-butyl ((1S,2R,3S)-3-amino-2-hydroxycyclopentyl)carbamate stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R,3S)-3-amino-2-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-5-4-6(11)8(7)13/h6-8,13H,4-5,11H2,1-3H3,(H,12,14)/t6-,7-,8+/m0/s1 |
InChI Key |
IHAGEXOUSOHVFY-BIIVOSGPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]([C@H]1O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















